Chloroacetyl-glycyl-glycine

Description

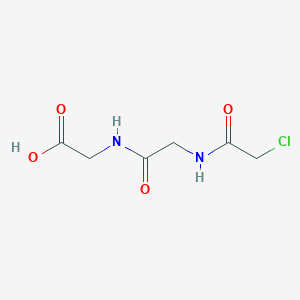

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOXSGKCQMMTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293452 | |

| Record name | Chloroacetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15474-96-1 | |

| Record name | N-(2-Chloroacetyl)glycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15474-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetylglycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chloroacetyl-glycyl-glycine from Chloroacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of Chloroacetyl-glycyl-glycine, a pivotal bifunctional molecule in modern biochemical and pharmaceutical research. The chloroacetyl moiety serves as a versatile electrophilic handle for covalent modification, particularly with thiol-containing biomolecules, while the dipeptide backbone offers a biocompatible spacer. This document details the underlying chemical principles, a robust step-by-step laboratory protocol starting from chloroacetic acid (via its acyl chloride derivative), methods for purification and characterization, and critical safety considerations. The content is tailored for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this synthesis.

Introduction and Significance

Chloroacetyl-glycyl-glycine is a key intermediate in the field of bioconjugation. The N-terminal chloroacetyl group is a powerful alkylating agent that can form stable thioether bonds with cysteine residues in proteins and peptides under mild conditions.[1][2] This specific reactivity makes it an invaluable tool for:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[3]

-

Peptide Cyclization and Polymerization: Creating structurally constrained cyclic peptides or peptide polymers with enhanced biological activity and stability.[1][4]

-

Protein Labeling and Modification: Attaching probes, tags, or other functional molecules to proteins for research and diagnostic purposes.

-

Synthesis of Complex Peptides: Acting as a building block for more elaborate peptide structures.[5]

This guide focuses on the most common and accessible synthetic route: the N-chloroacetylation of the dipeptide glycyl-glycine using chloroacetyl chloride, which is readily derived from chloroacetic acid.

The Chemical Principle: Nucleophilic Acyl Substitution

The synthesis of chloroacetyl-glycyl-glycine from glycyl-glycine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.

The Core Mechanism involves:

-

Nucleophile Activation: The reaction is conducted in a basic medium (e.g., sodium hydroxide). The base deprotonates the N-terminal amino group (-NH₃⁺) of the glycyl-glycine zwitterion, converting it into a more potent, uncharged nucleophile (-NH₂).

-

Nucleophilic Attack: The activated amino group attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Neutralization: The base also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards product formation.[6][7]

The overall transformation is the replacement of the chlorine atom on the acyl chloride with the amino group of the dipeptide, forming a stable amide bond.

Caption: Fig. 1: Reaction Mechanism of N-Chloroacetylation.

Detailed Experimental Protocol

This protocol describes the synthesis on a 20 mmol scale, adapted from established literature procedures.[6]

Reagents and Equipment

| Reagent/Equipment | Specification/Grade | Purpose |

| Glycyl-glycine | ≥99% Purity | Starting dipeptide |

| Chloroacetyl chloride | ≥98% Purity | Acylating agent |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Base for deprotonation and acid neutralization |

| Diethyl Ether (Et₂O) | Anhydrous | Organic solvent for acylating agent |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Extraction solvent |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Acidification to precipitate the product |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent for organic extracts |

| Brine | Saturated NaCl(aq) | Washing organic extracts |

| 250 mL Round-bottom flask | - | Reaction vessel |

| 100 mL Dropping funnel | - | Controlled addition of chloroacetyl chloride |

| Magnetic stirrer & stir bar | - | For vigorous mixing |

| Ice bath | - | Temperature control |

| Separatory funnel | 500 mL | For liquid-liquid extraction |

| Rotary evaporator | - | Solvent removal |

Step-by-Step Procedure

-

Prepare the Dipeptide Solution: Dissolve glycyl-glycine (2.64 g, 20 mmol) in 2N sodium hydroxide solution (25 mL, 50 mmol) in a 250 mL round-bottom flask. Add diethyl ether (20 mL).

-

Cool the Reaction: Place the flask in an ice bath and begin vigorous stirring. The two-phase system requires efficient mixing.

-

Prepare the Acylating Agent: In a separate beaker, dissolve chloroacetyl chloride (1.8 mL, 2.52 g, 22.3 mmol) in diethyl ether (20 mL).

-

Addition: Transfer the chloroacetyl chloride solution to a dropping funnel and add it dropwise to the stirring dipeptide solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0 °C for another 30 minutes, then remove the ice bath and stir for 1 hour at room temperature.

-

Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the layers and retain the aqueous (bottom) layer.

-

Work-up - Wash: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any remaining unreacted chloroacetyl chloride. Discard the ether layers.

-

Product Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it to pH 2 by adding concentrated HCl dropwise. A white solid precipitate of the product should form.

-

Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3 x 50 mL). The product is more soluble in ethyl acetate than in acidic water.

-

Drying and Isolation: Combine the ethyl acetate extracts. Wash them once with brine (30 mL), then dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to yield the final product as a white solid. An expected yield is approximately 84%.[6]

Caption: Fig. 2: Experimental Workflow for Synthesis.

Purification and Characterization

While the crude product obtained from this procedure is often of sufficient purity (80-95%) for direct use in subsequent conjugation reactions, further purification may be necessary for more demanding applications.[1]

-

Purification: The standard method for purifying peptides and their derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity. A C18-modified silica column is typically used with a gradient of increasing acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA) to elute the product.[8] Fractions containing the pure product are collected, pooled, and lyophilized.

-

Characterization: The identity and purity of the synthesized Chloroacetyl-glycyl-glycine must be confirmed through analytical techniques:

-

Mass Spectrometry (MS): To confirm the correct molecular weight (MW: 151.55 g/mol ).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure, showing characteristic peaks for the chloroacetyl methylene group, the two glycine methylene groups, and the amide protons.

-

Analytical HPLC: To assess the purity of the final product.

-

Critical Safety and Handling Precautions

Proper safety protocols are mandatory when performing this synthesis.

-

Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and a potent lachrymator (tear-inducing). It reacts violently with water. It must be handled in a certified chemical fume hood at all times.

-

Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive and can cause severe burns.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical splash goggles.

-

Waste Disposal: All chemical waste must be disposed of in accordance with local and institutional regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste should be collected in designated containers.

A thorough risk assessment should be conducted before beginning any chemical procedure.[9]

Conclusion

The synthesis of chloroacetyl-glycyl-glycine via the Schotten-Baumann N-acylation of glycyl-glycine is a reliable and well-established method. It provides a valuable bifunctional building block essential for advanced applications in bioconjugation, drug delivery, and peptide science. By understanding the underlying reaction mechanism and adhering strictly to the experimental and safety protocols outlined in this guide, researchers can confidently produce this important reagent for their scientific endeavors.

References

- US Patent 5066716A: Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.

-

glycine - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

N-(2-Chloroacetyl)glycine. National Center for Biotechnology Information (PMC). [Link]

-

Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]

-

Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. PubMed. [Link]

-

Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Royal Society of Chemistry. [Link]

-

Formylglycine-generating enzymes for site-specific bioconjugation. PubMed. [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 2. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N-CHLOROACETYLGLYCINE synthesis - chemicalbook [chemicalbook.com]

- 7. N-(2-Chloroacetyl)glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of Chloroacetyl-glycyl-glycine

Abstract

Chloroacetyl-glycyl-glycine is a key bifunctional molecule extensively utilized in bioconjugation, drug delivery systems, and peptide synthesis. Its utility is fundamentally governed by its distinct physicochemical properties, which dictate its reactivity, solubility, stability, and analytical behavior. This guide provides a comprehensive examination of these properties for researchers, scientists, and drug development professionals. We delve into the structural and chemical characteristics, robust analytical methodologies for characterization, stability profiles, and the direct implications of these properties on its practical applications. This document is structured to serve as both a foundational reference and a practical handbook, offering field-proven insights and detailed experimental protocols to empower effective and reliable use of this versatile chemical entity.

Introduction: The Role and Importance of Chloroacetyl-glycyl-glycine

Chloroacetyl-glycyl-glycine (ClAc-Gly-Gly) is a derivative of the simple dipeptide glycyl-glycine, functionalized with a reactive chloroacetyl group at its N-terminus. This modification imparts a crucial electrophilic character to the molecule, transforming it into a valuable tool for chemical biology and pharmaceutical sciences. The core structure consists of a dipeptide backbone, providing hydrophilicity and biocompatibility, and a terminal chloroacetyl moiety, which acts as a potent alkylating agent.

The chloroacetyl group is specifically reactive towards nucleophiles, most notably the thiol groups of cysteine residues in proteins and peptides.[1][2] This specific and efficient reaction, forming a stable thioether bond, makes ClAc-Gly-Gly an ideal linker for bioconjugation—the process of covalently attaching molecules like drugs, probes, or imaging agents to biological targets.[3][4] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for designing successful conjugation strategies, ensuring product purity, and guaranteeing stability during storage and application.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of ClAc-Gly-Gly is the cornerstone of its effective application. These parameters influence everything from its dissolution in reaction buffers to its long-term stability.

Structural and General Properties

The essential identification and structural details of Chloroacetyl-glycyl-glycine are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-(Chloroacetyl)glycylglycine | [5] |

| Synonyms | (2-Chloroacetyl)glycylglycine, ClAc-Gly-Gly-OH | [5] |

| CAS Number | 15474-96-1 | [5][6] |

| Molecular Formula | C₆H₉ClN₂O₄ | [5] |

| Molecular Weight | 208.6 g/mol | [5] |

| Appearance | White powder or crystalline solid | [5][6] |

The molecule's structure integrates a polar peptide backbone with a reactive haloacetyl group. This duality governs its solubility and reactivity profile.

Caption: Chemical structure of Chloroacetyl-glycyl-glycine.

Solubility Profile

The solubility of ClAc-Gly-Gly is dictated by its peptide nature. The presence of two peptide bonds and a terminal carboxylic acid group allows for hydrogen bonding with protic solvents.

-

Water: The parent dipeptide, glycyl-glycine, is highly soluble in water.[7][8][9] While the chloroacetyl group adds some hydrophobicity, ClAc-Gly-Gly is expected to retain good aqueous solubility, which is advantageous for biological applications.

-

Organic Solvents: It exhibits very faint turbidity in hot methanol.[5][6] Solubility is limited in nonpolar solvents due to the polar peptide backbone. For analytical purposes, mixtures of water with acetonitrile or methanol are commonly used.

Thermal Properties and Acidity

-

Melting Point: The reported melting point is approximately 179 °C.[5][6] A sharp melting point is a primary indicator of high purity. Broadening of the melting range can suggest the presence of impurities or residual solvent.

-

pKa: The molecule has two primary ionizable groups: the terminal carboxylic acid and the secondary amide protons. The predicted pKa for the carboxylic acid group is approximately 3.27.[5][6] This is comparable to the carboxylic acid pKa of the parent glycyl-glycine (pKa ~3.1-3.5).[9][10][11] At physiological pH (~7.4), the carboxyl group will be deprotonated (negatively charged), enhancing water solubility.

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity, purity, and quality of Chloroacetyl-glycyl-glycine is critical. A multi-technique approach provides a self-validating system where the results from each method corroborate the others.

Caption: Workflow for the analytical characterization of ClAc-Gly-Gly.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse method for assessing the purity of ClAc-Gly-Gly. The peptide bonds provide a chromophore for detection around 210-220 nm.

Expert Insight: The choice of a reversed-phase C18 column is standard for peptides of this size and polarity. A gradient elution is crucial for separating the main peak from potential impurities, such as the unreacted glycyl-glycine or products of hydrolysis.

Protocol: Purity Determination by RP-HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: 5% B to 50% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL.

-

System Suitability:

-

Repeatability: Five replicate injections of the standard should have a relative standard deviation (RSD) of <2.0% for the peak area.

-

Tailing Factor: The main peak should have a tailing factor between 0.9 and 1.5.

-

-

Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular weight, serving as a definitive identity test.

Expert Insight: Electrospray ionization (ESI) in positive mode is ideal for this molecule. The expected molecular ion peak [M+H]⁺ should be at m/z 209.0. A key diagnostic feature is the isotopic pattern caused by the chlorine atom. A peak at m/z 211.0 ([M+2+H]⁺) with approximately one-third the intensity of the m/z 209.0 peak is the characteristic signature of a monochlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the precise chemical structure by showing the connectivity and chemical environment of all protons in the molecule. Key expected signals would include:

-

A singlet for the two protons of the chloroacetyl group (-CH₂Cl).

-

Two distinct signals (likely triplets or multiplets) for the two different glycine methylene groups (-NH-CH₂-CO-).

-

Signals for the amide protons (-NH-), which may be broad and exchangeable with D₂O.

Stability and Degradation Profile

The utility of ClAc-Gly-Gly is intrinsically linked to its stability. The primary point of vulnerability is the chloroacetyl group.

Hydrolytic Stability

The carbon-chlorine bond in the chloroacetyl group is susceptible to nucleophilic substitution by water (hydrolysis), especially under basic conditions.[12][13] This reaction converts the reactive chloroacetyl group into an inert hydroxyacetyl group, rendering the molecule ineffective for its intended conjugation purpose.

Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A water molecule attacks the electrophilic carbonyl carbon of the chloroacetyl group.[13] While this reaction is generally slow in neutral water, its rate increases significantly with pH due to the increased concentration of the more potent hydroxide ion nucleophile.

Caption: Simplified pathway for the hydrolysis of the chloroacetyl group.

Practical Implications:

-

Storage: Solid ClAc-Gly-Gly should be stored in a dry environment, protected from moisture.[5]

-

Reaction Buffers: For conjugation reactions, it is advisable to prepare solutions of ClAc-Gly-Gly fresh. While reactions are often performed at neutral to slightly basic pH to ensure the nucleophilicity of cysteine thiols, prolonged incubation at high pH (>8.5) should be avoided to minimize hydrolysis of the linker.

Implications for Researchers and Drug Development

The physicochemical properties of ClAc-Gly-Gly directly translate into its performance in scientific applications.

-

Bioconjugation Efficiency: The electrophilicity of the chloroacetyl group is paramount. Its reactivity with thiols is rapid and specific under controlled pH conditions (typically pH 7.5-8.5). This allows for the targeted labeling of cysteine-containing proteins and peptides.[1]

-

Formulation and Handling: The aqueous solubility of ClAc-Gly-Gly simplifies the setup of conjugation reactions in biologically compatible buffers, avoiding the need for organic co-solvents that could denature target proteins.

-

Quality Control in Drug Development: For any conjugate product intended for therapeutic use, regulatory agencies require rigorous characterization. The analytical methods described here form the basis of release assays for both the linker and the final conjugate, ensuring identity, purity, and consistency. The stability profile informs the definition of appropriate storage conditions and shelf-life for the final drug product.

Conclusion

Chloroacetyl-glycyl-glycine is more than a simple chemical; it is a precisely engineered tool for molecular construction. Its effectiveness is rooted in a unique combination of properties: the aqueous solubility and biocompatibility of its peptide backbone, and the controlled, specific reactivity of its terminal chloroacetyl group. By understanding and leveraging its physicochemical characteristics—from melting point and pKa to its stability and analytical signatures—researchers can confidently and effectively employ this molecule to build complex bioconjugates, advance peptide chemistry, and accelerate the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to achieve these goals.

References

-

Title: Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models Source: PubMed URL: [Link]

-

Title: Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide Source: MDPI URL: [Link]

-

Title: N-(2-Chloroacetyl)glycine Source: PMC - NIH URL: [Link]

-

Title: Orthogonal dual thiol–chloroacetyl and thiol–ene couplings for the sequential one-pot assembly of heteroglycoclusters Source: PMC URL: [Link]

- Title: Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides Source: Google Patents URL

-

Title: GLYCYLGLYCINE Source: Ataman Kimya URL: [Link]

-

Title: Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins Source: Bioconjugate Chemistry - ACS Publications URL: [Link]

-

Title: Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained Source: YouTube URL: [Link]

-

Title: Showing Compound Glycyl-glycine (FDB028413) Source: FooDB URL: [Link]

-

Title: Nucleophilic acyl substitution: hydrolysis of acid chlorides Source: YouTube URL: [Link]

-

Title: Glycylglycine | C4H8N2O3 | CID 11163 Source: PubChem - NIH URL: [Link]

-

Title: glycyl glycine 2-(2-aminoacetylamino)acetic acid Source: The Good Scents Company URL: [Link]

-

Title: Glycylglycine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Glycylglycine Source: ChemBK URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Orthogonal dual thiol–chloroacetyl and thiol–ene couplings for the sequential one-pot assembly of heteroglycoclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CHLOROACETYL-GLYCYL-GLYCINE | 15474-96-1 [chemicalbook.com]

- 6. CHLOROACETYL-GLYCYL-GLYCINE | 15474-96-1 [m.chemicalbook.com]

- 7. Glycylglycine | C4H8N2O3 | CID 11163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. glycyl glycine, 556-50-3 [thegoodscentscompany.com]

- 9. chembk.com [chembk.com]

- 10. Showing Compound Glycyl-glycine (FDB028413) - FooDB [foodb.ca]

- 11. Glycylglycine - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

Chloroacetyl-glycyl-glycine: A Comprehensive Guide to Solubility and Stability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecule

Chloroacetyl-glycyl-glycine (ClAc-Gly-Gly) is a modified tripeptide of significant interest in bioconjugation chemistry, drug delivery, and as a synthetic intermediate. The presence of the N-terminal chloroacetyl group provides a reactive handle for covalent modification, while the glycyl-glycine backbone offers a simple, flexible, and hydrophilic spacer. However, the successful application of this molecule is critically dependent on a thorough understanding of its fundamental physicochemical properties: its solubility in various solvent systems and its stability under diverse environmental conditions.

This guide moves beyond a simple recitation of data. It is designed to provide a mechanistic understanding of why ClAc-Gly-Gly behaves as it does. By grasping the underlying principles, researchers can rationally design experiments, anticipate challenges, and develop robust formulation and reaction strategies. The protocols herein are presented not as rigid recipes, but as self-validating frameworks, empowering the scientist to adapt and optimize for their specific application.

Part 1: Solubility Profile of Chloroacetyl-glycyl-glycine

The solubility of a peptide is governed by the interplay of its constituent parts: the charged termini, the polarity of the backbone amide bonds, and the nature of the side chains and modifications. For ClAc-Gly-Gly, the key contributors are the C-terminal carboxylate, the peptide backbone, and the N-terminal chloroacetyl group.

The peptide backbone itself is hydrophilic, capable of forming hydrogen bonds with protic solvents. The C-terminal carboxyl group can be ionized (COO⁻) at neutral to basic pH, significantly enhancing aqueous solubility. Conversely, at acidic pH, it exists in its neutral form (COOH), reducing its contribution to water solubility. The N-terminal chloroacetyl group introduces a degree of hydrophobicity compared to an unmodified N-terminus, influencing its solubility in organic solvents.

Quantitative Solubility Data

While extensive quantitative data for this specific modified peptide is not broadly published, we can establish a reliable solubility profile based on the behavior of its parent peptides (glycyl-glycine, triglycine) and the physicochemical properties of the chloroacetyl moiety. The following table summarizes expected solubility behaviors.

| Solvent System | Expected Solubility | Rationale & Mechanistic Insights |

| Aqueous Buffers (pH 6-8) | High | The C-terminal carboxylate is deprotonated and ionized, maximizing polarity and hydrogen bonding with water. The peptide backbone readily hydrates. |

| Deionized Water | High | Similar to neutral buffers, the zwitterionic form is highly soluble. The simplest of peptides, triglycine, is soluble in water[1]. |

| Aqueous Buffers (pH 2-3) | Moderate | The C-terminal carboxylate is protonated (COOH), reducing overall charge and polarity. This can lead to a decrease in aqueous solubility compared to neutral pH. |

| Methanol (MeOH) | Moderate to High | Methanol is a polar protic solvent capable of hydrogen bonding with the peptide backbone. Triglycine is reported to be soluble in methanol[1]. |

| Ethanol (EtOH) | Moderate to Low | As the alkyl chain length of the alcohol increases, the solvent becomes less polar. This reduces its ability to solvate the charged carboxylate and polar amide bonds effectively[2][3]. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent, excellent for dissolving a wide range of polar molecules, including peptides. |

| Acetonitrile (ACN) | Low | Acetonitrile is a moderately polar aprotic solvent but is a poor hydrogen bond donor, making it less effective at solvating the peptide backbone compared to water or alcohols. |

| Dichloromethane (DCM) | Very Low / Insoluble | DCM is a non-polar solvent and cannot effectively solvate the charged and polar groups of the peptide. |

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility of ClAc-Gly-Gly. The inclusion of a specific and validated analytical method for quantification is critical for trustworthiness.

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid ClAc-Gly-Gly (e.g., 20-50 mg) to a series of vials. Ensure the amount is sufficient so that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. Causality Note: A 24-hour period is typically sufficient for small molecules to reach equilibrium, but longer times may be necessary and should be validated.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a low speed (e.g., 2000 x g for 5 minutes).

-

Sample Collection: Carefully withdraw a known volume of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC method described in Section 3.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Visualization: Solubility Assessment Workflow

Caption: Workflow for the shake-flask equilibrium solubility determination.

Part 2: Stability Profile and Degradation Pathways

The stability of ClAc-Gly-Gly is paramount for its storage, formulation, and use in subsequent reactions. Several potential degradation pathways exist, primarily involving hydrolysis of the amide bonds and reactions of the chloroacetyl group.

Key Degradation Pathways

-

Hydrolysis (Acid/Base Catalyzed):

-

Amide Bond Cleavage: Like all peptides, the two amide bonds in ClAc-Gly-Gly are susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. This results in the cleavage of the peptide into smaller fragments (e.g., chloroacetic acid, glycine, glycyl-glycine).

-

Remote Amide Instability: Studies have shown that N-acylated amino acid amides can exhibit unexpected hydrolytic instability of the remote amide bond under mild acidic conditions (e.g., TFA/water mixtures)[4][5][6]. This proceeds through the formation of an intermediate oxazolinium ion, and the rate can be influenced by the electronic nature of the N-acyl group.

-

-

Diketopiperazine Formation:

-

The N-terminal glycyl-glycine sequence can undergo an intramolecular cyclization reaction. The N-terminal nitrogen attacks the carbonyl of the second amino acid, leading to the cleavage and formation of glycine diketopiperazine and a free C-terminal glycine. This is a common degradation pathway for peptides with small, unhindered amino acids at the N-terminus[7][8].

-

-

Reaction of the Chloroacetyl Group:

-

The carbon-chlorine bond is susceptible to nucleophilic substitution. In aqueous solutions, especially under basic conditions, the chlorine can be displaced by a hydroxyl group to form Hydroxyacetyl-glycyl-glycine. Other nucleophiles present in a formulation can also react with this group[9].

-

Summary of Stability Under Stress Conditions

| Condition | Expected Stability | Primary Degradation Pathway(s) |

| Solid State (-20°C, Dry) | High | Minimal degradation expected. Store lyophilized and desiccated for long-term stability[7]. |

| Aqueous Solution (pH 2-4) | Low to Moderate | Acid-catalyzed hydrolysis of amide bonds. Potential for remote amide cleavage[4][6]. |

| Aqueous Solution (pH 6-8) | Moderate | Diketopiperazine formation. Base-catalyzed hydrolysis of amide bonds becomes more significant as pH increases[7]. |

| Aqueous Solution (pH > 8) | Low | Rapid base-catalyzed hydrolysis of amide bonds. Nucleophilic substitution of the chloride by hydroxide. |

| Elevated Temperature (>40°C) | Low | All degradation pathways (hydrolysis, cyclization) are significantly accelerated. |

| Oxidative Stress (e.g., H₂O₂) | High | The molecule lacks highly susceptible residues like Met or Cys, so it is expected to be relatively stable to oxidation. |

| Photostability (UV/Vis Light) | High | The molecule does not contain significant chromophores, suggesting good photostability. However, testing is always recommended. |

Experimental Protocol: Forced Degradation Study

This protocol establishes a framework to identify potential degradation products and determine the stability of ClAc-Gly-Gly under various stress conditions.

Principle: The peptide is subjected to harsh chemical and physical conditions to accelerate degradation. The resulting samples are analyzed by a stability-indicating method (e.g., HPLC) to separate and quantify the parent peptide and its degradation products.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of ClAc-Gly-Gly in a suitable solvent (e.g., water or acetonitrile/water) at a known concentration (e.g., 1.0 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to a controlled light source (as per ICH Q1B guidelines).

-

-

Control Sample: Prepare a control sample by diluting the stock solution with the initial solvent and storing it under normal conditions (e.g., 4°C, protected from light).

-

Incubation: Incubate all stressed samples and the control for a defined period (e.g., 24, 48, or 72 hours).

-

Neutralization (for Acid/Base Samples): After incubation, neutralize the acid and base-stressed samples to prevent further degradation upon storage.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 3). The method must be able to resolve the parent peak from all major degradation product peaks.

-

Data Interpretation:

-

Calculate the percentage of the parent peptide remaining.

-

Identify and quantify major degradation products (relative to the initial parent peak area).

-

Determine the primary degradation pathways under each stress condition.

-

Visualization: Forced Degradation Workflow

Caption: Experimental workflow for a forced degradation study.

Part 3: Recommended Analytical Method for Quantification

A reliable analytical method is the cornerstone of any solubility or stability study. For a polar, non-chromophoric peptide like ClAc-Gly-Gly, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at a low wavelength is a suitable technique.

-

Column: C18, 3.5 or 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality Note: TFA acts as an ion-pairing agent, improving peak shape for peptides, and maintains an acidic pH to ensure consistent protonation of the carboxyl terminus.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from low %B to high %B (e.g., 5% to 50% B over 15 minutes) is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm. Causality Note: This wavelength allows for the detection of the peptide amide bonds.

-

Validation: The method must be validated for specificity, linearity, accuracy, and precision to ensure trustworthy results. It is crucial to demonstrate that the method can separate the main compound from its degradation products and impurities[10].

References

-

Palasek, S. A., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]

-

Palasek, S. A., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health. Available at: [Link]

-

Palasek, S. A., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. Available at: [Link]

-

Feng, J., et al. (2013). N-(2-Chloroacetyl)glycine. Acta Crystallographica Section E. Available at: [Link]

-

Khan Academy. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]

-

Nakai, K., et al. (2019). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules. Available at: [Link]

-

Lahiri, S. C., & Pal, A. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. Available at: [Link]

-

Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Available at: [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

ResearchGate. (n.d.). Chemical Pathways of Peptide and Protein Degradation. Available at: [Link]

-

Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. Available at: [Link]

-

Molbase. (n.d.). N-chloroacetyl-glycyl=>glycyl=>glycine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Glycylglycine. PubChem Compound Database. Available at: [Link]

-

Aydin, T., & Aydin, D. (2014). Quantitative determination of glycine in aqueous solution using glutamate dehydrogenase-immobilized glyoxal agarose beads. PubMed. Available at: [Link]

-

Roy, R., et al. (2022). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Available at: [Link]

-

Al-Dirbashi, O. Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Glycine. PubChem Compound Database. Available at: [Link]

- Google Patents. (2017). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.

Sources

- 1. Glycyl-glycyl-glycine | 556-33-2 [chemicalbook.com]

- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]

mechanism of action of Chloroacetyl-glycyl-glycine in peptide coupling

An In-Depth Technical Guide to the Role of the Chloroacetyl Group in Peptide Modification and Ligation

Abstract

This technical guide elucidates the chemical principles and practical applications of the chloroacetyl group in the field of peptide science. Contrary to a potential misconception of it acting as a peptide coupling reagent, this document clarifies its primary role as a powerful electrophilic handle for post-synthetic modification of peptides. We will delve into the mechanism of N-chloroacetylation and its subsequent, highly selective reaction with thiol-containing residues, primarily cysteine. This guide will provide researchers, chemists, and drug development professionals with a comprehensive understanding of how N-chloroacetyl derivatives, including moieties like chloroacetyl-glycyl-glycine, are leveraged to create complex peptide architectures such as cyclic peptides, peptide-drug conjugates, and peptide polymers. Detailed experimental protocols, mechanistic diagrams, and a curated list of authoritative references are provided to support the implementation of this versatile chemical tool.

Introduction: Recalibrating the Role of the Chloroacetyl Moiety

In the intricate process of peptide synthesis, the formation of the amide bond between amino acids is the fundamental step. This is typically achieved by activating the carboxylic acid of one amino acid to make it highly reactive towards the amine group of another.[1] Reagents like dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), and various phosphonium and uronium salts (e.g., PyBOP) are the workhorses of peptide coupling, facilitating this crucial reaction.[2][3]

The chloroacetyl group, however, operates in a different chemical arena. It is not a coupling reagent that facilitates peptide bond formation. Instead, it is an electrophilic functional group that is typically introduced onto a pre-synthesized peptide, most commonly at its N-terminus.[4][5] This transforms the peptide into a reactive intermediate, ready for specific chemical ligation or bioconjugation reactions. The inclusion of a dipeptide spacer like glycyl-glycine can provide spatial separation and flexibility for the subsequent conjugation.[6]

The primary utility of the N-chloroacetyl group lies in its ability to react selectively with nucleophiles, most notably the thiol (sulfhydryl) group of a cysteine residue, to form a stable thioether bond.[7][8] This highly specific reaction is the cornerstone of its application in creating advanced peptide structures.

The Chemistry of N-Chloroacetylation

The introduction of a chloroacetyl group onto the N-terminal amine of a peptide is a straightforward acylation reaction. It is typically performed after the peptide has been fully assembled via solid-phase peptide synthesis (SPPS) but before the side-chain protecting groups of other residues are removed.

Mechanism of N-Chloroacetylation

The reaction involves the nucleophilic attack of the peptide's terminal α-amino group on an activated chloroacetyl source, such as chloroacetyl chloride or chloroacetic anhydride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[9][10]

Caption: N-terminal amine attacks chloroacetyl chloride, forming a tetrahedral intermediate which collapses to yield the N-chloroacetylated peptide.

Core Mechanism of Action: Thioether Bond Formation

The true "action" of the chloroacetyl group is its role as an electrophile in an alkylation reaction. The carbon atom bonded to the chlorine is electron-deficient due to the inductive effect of the adjacent carbonyl group and the chlorine atom itself, making it susceptible to nucleophilic attack.

The thiol side chain of a cysteine residue is an excellent nucleophile, especially in its deprotonated thiolate form (S⁻). The reaction between an N-chloroacetylated peptide and a cysteine residue proceeds via an SN2 mechanism to form a stable and irreversible thioether linkage.[7][11]

Caption: The cysteine thiol attacks the chloroacetyl group, displacing the chloride ion to form a stable thioether bond.

This reaction is highly chemoselective. At a slightly alkaline pH (around 7.5-8.5), the cysteine thiol is sufficiently deprotonated to be highly reactive, while other potential nucleophiles like the ε-amino group of lysine (pKa ~10.5) remain largely protonated and thus less reactive. This selectivity is critical for achieving site-specific modifications in complex peptides.[7]

Applications in Peptide and Drug Development

The chloroacetyl group's ability to form stable thioether linkages has been harnessed for several key applications in drug discovery and materials science.

Peptide Cyclization

Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and better cell permeability compared to their linear counterparts. Introducing an N-terminal chloroacetyl group and a cysteine residue elsewhere in the peptide sequence allows for intramolecular cyclization.[11] This "head-to-side-chain" cyclization is a robust method for creating constrained peptide structures.

| Parameter | Linear Peptide | Cyclic Peptide |

| Conformation | Highly flexible | Conformationally constrained |

| Protease Stability | Susceptible to exopeptidases | Generally resistant |

| Receptor Affinity | May be lower due to flexibility | Often higher, pre-organized for binding |

| Bioavailability | Typically low | Can be significantly improved |

Bioconjugation and Polymerization

The chloroacetyl group serves as a handle for conjugating peptides to other molecules.[4]

-

Peptide-Protein Conjugates: An N-chloroacetylated peptide can be reacted with a protein that has an accessible cysteine residue to create well-defined peptide-protein conjugates, for example, in the development of vaccines or targeted therapeutics.[4]

-

Peptide Polymerization: If the peptide itself contains a cysteine, intermolecular reactions can lead to the formation of peptide polymers. The reaction conditions, particularly the peptide concentration, can be controlled to favor either cyclization (at low concentrations) or polymerization (at high concentrations).[4]

Caption: Workflow for utilizing an N-chloroacetylated peptide for cyclization, polymerization, or conjugation.

Experimental Protocol: On-Resin Cyclization of a Model Peptide

This protocol describes the synthesis of a hypothetical cyclic peptide (Cyclo-[Gly-Ala-Phe-Leu-Cys]) using on-resin N-terminal chloroacetylation followed by intramolecular thioether formation.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Gly-OH)

-

Coupling Reagents: HBTU, HOBt

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection Solution: 20% Piperidine in DMF

-

Chloroacetylation Reagent: Chloroacetic anhydride

-

Cyclization Buffer: DMF with 5% DIEA

-

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Methodology:

-

Peptide Synthesis (SPPS):

-

Swell Fmoc-Cys(Trt)-Wang resin in DMF.

-

Perform standard Fmoc-SPPS cycles to assemble the linear peptide: Gly-Ala-Phe-Leu-Cys(Trt)-Resin. Each cycle consists of:

-

Fmoc deprotection (20% piperidine/DMF).

-

Washing with DMF.

-

Coupling of the next Fmoc-amino acid (4 eq.) with HBTU/HOBt (4 eq.) and DIEA (8 eq.) in DMF.

-

Washing with DMF.

-

-

After coupling the final glycine, perform a final Fmoc deprotection and wash thoroughly.

-

-

On-Resin N-Chloroacetylation:

-

To the deprotected N-terminal amine on the resin, add a solution of chloroacetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.

-

Agitate the mixture at room temperature for 2 hours.

-

Wash the resin extensively with DMF and DCM and dry under vacuum.

-

-

On-Resin Cyclization:

-

Treat the resin with a solution of 5% DIEA in DMF. The basic conditions facilitate both the removal of the trityl (Trt) protecting group from the cysteine side chain and the deprotonation of the resulting thiol to the reactive thiolate.

-

Agitate the resin at room temperature for 12-18 hours to allow for the intramolecular SN2 reaction.

-

Wash the resin thoroughly with DMF and DCM and dry.

-

-

Cleavage and Purification:

-

Cleave the cyclic peptide from the resin and remove remaining side-chain protecting groups using the cleavage cocktail for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the cyclic peptide using reverse-phase HPLC and confirm its mass by mass spectrometry.

-

Conclusion

The chloroacetyl group is a versatile and powerful tool in peptide chemistry, not for peptide coupling, but for the site-specific, post-synthetic modification of peptides. Its reliable and chemoselective reaction with cysteine residues enables the creation of complex and robust peptide architectures. Understanding the mechanism of N-chloroacetylation and subsequent thioether formation allows researchers to strategically design and synthesize cyclic peptides, peptide conjugates, and other modified structures with enhanced therapeutic potential. This guide provides the foundational knowledge and practical insights necessary for the successful application of this important chemical strategy in drug development and beyond.

References

-

Royal Society of Chemistry. (n.d.). Amino acid and peptide bioconjugates. RSC Publishing. Retrieved from [Link][7]

-

Stanley, F. G. G., & Law, H. D. (1965). Peptides of L-leucine and glycine via N-chloroacetyl intermediates. Australian Journal of Chemistry, 18(3), 423–426. Retrieved from [Link][12]

-

Robey, F. A., & Linder, W. (1991). U.S. Patent No. 5,066,716. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [4]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connection: Understanding Peptide Coupling Reagents. Retrieved from [Link]

-

Integrated Science. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube. Retrieved from [Link][1]

-

Gronenborn, A. M., & Clore, G. M. (1982). Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds. The Journal of Organic Chemistry, 47(15), 3078–3080. Retrieved from [Link]

-

BenchChem. (2025, December). Application Notes and Protocols for the Use of Chloroacetyl-L-methionine in Solid-Phase Peptide Synthesis. BenchChem. Retrieved from a relevant technical source.[11]

-

Integrated Science. (2010, December 13). Carboxylic Acid Activation [Video]. YouTube. Retrieved from [Link][13]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][2]

-

Ghorai, P., & Kumar, A. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 395-403. Retrieved from [Link][5][9]

-

Pathak, T. P., & Miller, S. J. (2013). Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses. Organic letters, 15(18), 4896–4899. Retrieved from [Link]

-

Ghorai, P., et al. (2019). Chloroacetyl products from aminoalcohols and aminoacids. ResearchGate. Retrieved from a relevant research publication.[10]

-

Vasseko, S. V., & Kent, S. B. (2012). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 859, 11–27. Retrieved from [Link]

-

Ghorai, P., & Kumar, A. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Retrieved from [Link]

-

Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link][14]

-

The Organic Chemistry Tutor. (2020, June 4). Peptide Coupling Reagents [Video]. YouTube. Retrieved from [Link][3]

Sources

- 1. youtube.com [youtube.com]

- 2. peptide.com [peptide.com]

- 3. youtube.com [youtube.com]

- 4. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Glycylglycine - Wikipedia [en.wikipedia.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. connectsci.au [connectsci.au]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

Chloroacetyl-glycyl-glycine: A Versatile Building Block for Advanced Peptide Synthesis and Bioconjugation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of peptides to enhance their therapeutic properties—such as stability, bioavailability, and target affinity—is a cornerstone of modern drug development. The introduction of specific chemical moieties that enable precise, subsequent reactions is critical to this endeavor. Among these, the chloroacetyl group stands out for its utility in chemoselective ligations. This technical guide provides an in-depth exploration of chloroacetyl-glycyl-glycine, a bifunctional building block that installs a reactive N-terminal chloroacetyl handle onto a peptide chain. We will delve into the causality behind its application, provide field-proven protocols for its synthesis and use, and illustrate its role in key applications such as peptide cyclization and the formation of complex bioconjugates.

Introduction: The Strategic Value of the Chloroacetyl Moiety

In the landscape of peptide chemistry, the ability to selectively form a stable covalent bond between two molecules under mild, aqueous conditions is paramount. This is the principle of chemoselective ligation.[1][2][3] The chloroacetyl group is a powerful electrophilic handle that reacts efficiently and specifically with nucleophiles, most notably the thiol group of a cysteine residue, to form a stable thioether bond.[4]

While one can introduce this group by reacting a completed peptide chain with chloroacetyl chloride, using a pre-functionalized building block like chloroacetyl-glycyl-glycine offers distinct advantages:

-

Controlled Stoichiometry: It ensures precise, single incorporation at the N-terminus.

-

Compatibility: The building block is designed for seamless integration into standard automated solid-phase peptide synthesis (SPPS) workflows, particularly Fmoc/tBu strategies.[5][6]

-

Stability: The chloroacetyl group is robust enough to withstand the repeated cycles of Fmoc deprotection (using piperidine) and the final acidic cleavage from the resin (typically with trifluoroacetic acid).[5]

The glycyl-glycine spacer provides flexibility and can help mitigate potential steric hindrance between the reactive chloroacetyl group and the rest of the peptide sequence.

Core Chemistry: Mechanism and Selectivity

The primary utility of the N-terminal chloroacetyl group is its reaction with a thiol, typically from a cysteine side chain, via a bimolecular nucleophilic substitution (SN2) reaction.

Caption: SN2 reaction between a chloroacetylated peptide and a cysteine thiol.

Causality Behind the Reaction:

-

Electrophilicity: The chlorine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, making the α-carbon highly susceptible to nucleophilic attack.

-

Nucleophilicity: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). The reaction is therefore highly pH-dependent, proceeding much faster at a slightly basic pH (typically 7.5-8.5) where the thiol is deprotonated.[5]

-

Selectivity: This reaction is highly chemoselective. While other nucleophilic side chains exist in peptides (e.g., lysine's amine, histidine's imidazole), the thiol is significantly more reactive under these conditions, allowing for precise, targeted ligation.

Interestingly, the local peptide sequence can influence reaction kinetics. The presence of positively charged residues like arginine near the chloroacetyl group can electrostatically attract negatively charged nucleophiles, accelerating the reaction.[7]

Synthesis of the Building Block: Chloroacetyl-glycyl-glycine

While commercially available, understanding the synthesis of the building block provides valuable context. It is typically prepared by the acylation of glycylglycine with chloroacetyl chloride under basic conditions.

Caption: Workflow for the synthesis of chloroacetyl-glycyl-glycine.

Experimental Protocol: Synthesis of Chloroacetyl-glycyl-glycine

This protocol is adapted from established literature procedures.[8]

-

Dissolution: Dissolve glycylglycine (1 equivalent) in a cold (0-5 °C) aqueous solution of sodium hydroxide (2 equivalents). The goal is to deprotonate the N-terminal amine, making it nucleophilic, while keeping the solution basic.

-

Acylation: While vigorously stirring the glycylglycine solution and maintaining the cold temperature, slowly and simultaneously add chloroacetyl chloride (1.1 equivalents) and a concentrated NaOH solution. Use a pH meter to maintain the pH between 10 and 11 throughout the addition. This prevents hydrolysis of the chloroacetyl chloride and ensures the amine remains deprotonated.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Precipitation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2 with concentrated HCl. The product, being less soluble at acidic pH, will precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove salts. The product can be further purified by recrystallization from a solvent such as ethyl acetate.

-

Drying: Dry the purified product under vacuum to yield chloroacetyl-glycyl-glycine as a white solid.

Safety Note: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator.[9][10] This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Application in Peptide Synthesis: A Practical Workflow

The most common application is the synthesis of head-to-side-chain cyclized peptides, which often exhibit enhanced stability and biological activity.

Caption: Workflow for synthesizing a cyclic peptide using chloroacetyl-glycyl-glycine.

Experimental Protocol: On-Resin N-terminal Chloroacetylation and Cyclization

This protocol describes the process following the standard Fmoc-SPPS assembly of the desired linear peptide containing a cysteine residue.[5][11]

-

Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using a standard automated peptide synthesizer. The cysteine residue should be protected with a standard acid-labile group like Trityl (Trt).

-

Final Fmoc Deprotection: After coupling the final amino acid, perform the standard Fmoc deprotection step (e.g., 20% piperidine in DMF) to expose the N-terminal amine. Wash the resin thoroughly.

-

N-terminal Chloroacetylation:

-

In a reaction vessel, add the resin-bound peptide.

-

Add a solution of chloroacetyl chloride (2 equivalents) and N,N'-diisopropylethylamine (DIPEA) (4 equivalents) in a suitable solvent like DMF.[11]

-

Allow the reaction to proceed for 1 hour at room temperature with gentle agitation.[11]

-

Wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents.

-

-

On-Resin Cyclization:

-

Swell the chloroacetylated peptide-resin in DMF or N-methyl-2-pyrrolidone (NMP).

-

Add a solution of a non-nucleophilic base, such as DIPEA (4-6 equivalents), to the resin slurry. The base deprotonates the cysteine's thiol group (which is concurrently deprotected during this step if using an acid-labile protecting group like Trt, though the reaction is slower) and facilitates the intramolecular SN2 reaction.

-

Allow the cyclization reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS.

-

-

Cleavage and Deprotection: Once cyclization is complete, wash the resin and perform the final cleavage from the resin and deprotection of any remaining side-chain protecting groups using a standard TFA cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5).

-

Purification and Analysis: Precipitate the crude cyclic peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by LC-MS and amino acid analysis.[12][13]

Data Presentation and Quality Control

Rigorous analytical characterization is essential to validate the successful synthesis and purity of the final peptide product.

| Analytical Technique | Purpose | Expected Outcome for Successful Cyclization |

| RP-HPLC | Assess purity and compare retention times. | A major peak corresponding to the cyclic product, which is typically more hydrophobic and elutes later than the linear precursor. Purity should be >95% after purification.[5] |

| LC-MS | Confirm molecular weight. | The measured mass should match the theoretical mass of the cyclized peptide. The mass will be lower than the linear precursor by the mass of HCl. |

| Amino Acid Analysis (AAA) | Confirm amino acid composition and quantify the peptide. | The relative ratios of amino acids should match the theoretical sequence. Provides an accurate measure of the net peptide content.[12][14] |

| Tandem MS (MS/MS) | Sequence confirmation. | Fragmentation analysis can confirm the peptide sequence and the location of the thioether linkage. |

Broader Applications and Future Outlook

Beyond intramolecular cyclization, chloroacetyl-glycyl-glycine is a valuable tool for a range of bioconjugation strategies:[15]

-

Peptide-Protein Conjugation: A chloroacetylated peptide can be selectively ligated to a cysteine residue on a protein or antibody, creating targeted therapeutics or diagnostic agents.[6]

-

Surface Immobilization: Peptides can be attached to thiol-functionalized surfaces for applications in biomaterials and biosensors.

-

Formation of Peptide Polymers: When a peptide contains both a chloroacetyl group and a cysteine, intermolecular reactions can lead to the formation of peptide polymers under controlled concentrations.[5][6]

The reliability and chemoselectivity of the chloroacetyl group ensure its continued relevance in the field. As the demand for complex, constrained, and conjugated peptides grows, building blocks like chloroacetyl-glycyl-glycine will remain indispensable tools for researchers and drug developers.

References

-

CSIRO Publishing. (1965). Peptides of L-leucine and glycine via N-chloroacetyl intermediates. Australian Journal of Chemistry, 18(3), 423–426. [Link]

- Green, M. F., et al. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S.

-

Michiue, H., et al. (2018). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules, 23(11), 2977. [Link]

-

Knight, A. S., et al. (2015). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. [Link]

-

Wang, Y., et al. (2013). N-(2-Chloroacetyl)glycine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1712. [Link]

-

EON Biotech. CHLOROACETYL-GLYCYL-GLYCINE – (15474-96-1). [Link]

-

Molbase. N-chloroacetyl-glycyl=>glycyl=>glycine. [Link]

- Zhang, W., et al. (2013). Method for synthesizing tetra-glycylglycine.

-

Linder, W., & Robey, F. A. (1987). Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. International Journal of Peptide and Protein Research, 30(6), 794–800. [Link]

-

Brik, A., & Offer, J. (2021). Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. Thieme. [Link]

-

van der Walle, C. F., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Medicinal Chemistry, 12(9), 1543-1550. [Link]

-

Pohl, R., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1817–1829. [Link]

-

Wikipedia. Chloroacetyl chloride. [Link]

-

ResearchGate. (2021). 21.11.7 Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. [Link]

- Wang, J., et al. (2016). Novel process for preparation of glycine by using chloroacetic acid aqueous phase ammoniation method.

- Le, G. H. (1981). Preparation of chloroacetyl chloride.

-

Agilent. Therapeutic Peptides Workflow Resource Guide. [Link]

-

Ostwald, R. (1948). Synthesis of chloroacetic acid and glycine labeled with radioactive carbon in the carboxyl' group. Journal of Biological Chemistry, 173(1), 207–209. [Link]

-

Ghadiri, M. R., et al. Ligation methods for peptide and protein synthesis with applications to b-peptide assembli. [Link]

-

Wikipedia. Glycylglycine. [Link]

-

Eureka by Patsnap. (2018). Preparation method of glycine. [Link]

-

PrepChem.com. Preparation of glycine. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

Kumar, A., et al. (2023). Electronically tuned N-terminal glycine selective bioconjugation enables in vitro and in vivo species-specific Staphylococcus aureus targeting. ChemRxiv. [Link]

-

Lee, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1339–1353. [Link]

-

Sjöblom, M., et al. (1998). Analysis of Peptides and Conjugates by Amino Acid Analysis. Methods in Molecular Biology, 87, 227–234. [Link]

-

ResearchGate. (2022). A: Conjugation to an N‐terminal glycine residue forming an amino... [Scientific Diagram]. [Link]

Sources

- 1. Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation [openresearch-repository.anu.edu.au]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 6. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide [mdpi.com]

- 8. N-(2-Chloroacetyl)glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 10. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 11. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

- 12. biosynth.com [biosynth.com]

- 13. lcms.cz [lcms.cz]

- 14. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of Chloroacetyl-glycyl-glycine

An In-Depth Technical Guide to Chloroacetyl-glycyl-glycine: Properties, Synthesis, and Applications in Advanced Research

This guide provides a comprehensive technical overview of Chloroacetyl-glycyl-glycine, a key reagent in bioconjugation and targeted drug delivery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and practical applications, with a focus on the underlying scientific principles and methodologies.

Core Properties of Chloroacetyl-glycyl-glycine

Chloroacetyl-glycyl-glycine is a modified tripeptide that serves as a versatile building block in chemical biology and medicinal chemistry. Its utility stems from the presence of a reactive chloroacetyl group appended to a simple peptide backbone. This combination allows for specific and efficient covalent modification of target biomolecules.

Physicochemical Characteristics

A clear understanding of the physicochemical properties of Chloroacetyl-glycyl-glycine is essential for its effective use in experimental design. Key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 15474-96-1 | [1][2] |

| Molecular Formula | C6H9ClN2O4 | [1] |

| Molecular Weight | 208.6 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Purification: A Mechanistic Approach

The synthesis of Chloroacetyl-glycyl-glycine is typically achieved through a straightforward N-acylation of the parent peptide, glycyl-glycine. The choice of reagents and reaction conditions is critical to ensure high yield and purity.

Synthetic Pathway

The most common synthetic route involves the reaction of glycyl-glycine with chloroacetyl chloride in an aqueous alkaline medium. The alkaline conditions are necessary to deprotonate the N-terminal amine of the peptide, rendering it nucleophilic for attack on the electrophilic carbonyl carbon of chloroacetyl chloride.

Caption: Synthetic pathway for Chloroacetyl-glycyl-glycine.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve glycyl-glycine in a cooled aqueous solution of sodium hydroxide. The temperature should be maintained between 0-5°C to minimize hydrolysis of the chloroacetyl chloride.

-

Acylation: Add chloroacetyl chloride dropwise to the stirred solution. The pH of the reaction mixture should be monitored and maintained in the alkaline range (pH 8-10) by the concurrent addition of a base.

-

Quenching and Acidification: After the addition is complete, allow the reaction to proceed for a specified time. The reaction is then quenched and the product is precipitated by acidifying the solution with a mineral acid, such as HCl, to a pH of approximately 2-3.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent, typically water or an alcohol-water mixture.